5-(4-Fluorophenyl)pyridin-2-OL

Description

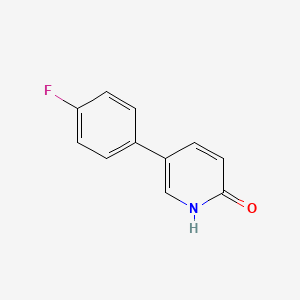

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-10-4-1-8(2-5-10)9-3-6-11(14)13-7-9/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSCHFUJSVFFQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=O)C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439938 | |

| Record name | 5-(4-FLUOROPHENYL)-2-HYDROXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163563-23-3 | |

| Record name | 5-(4-FLUOROPHENYL)-2-HYDROXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 5 4 Fluorophenyl Pyridin 2 Ol

Historical Evolution of Pyridin-2-OL Synthesis Relevant to 5-(4-Fluorophenyl)pyridin-2-OL

The synthesis of the pyridin-2-ol (or its tautomeric form, 2-pyridone) ring is a classic endeavor in heterocyclic chemistry. Early methods often involved the condensation of 1,3-dicarbonyl compounds with ammonia (B1221849) or amines, a strategy foundational to the Hantzsch pyridine (B92270) synthesis. While not directly applied to 5-aryl substituted pyridin-2-ols, these initial approaches established the fundamental principles of constructing the pyridine core.

Another historically significant approach involves the cyclization of open-chain precursors. For instance, the reaction of β-keto amides with various reagents has been a longstanding method to generate the pyridone ring. tandfonline.com These early methods, though often lacking in regioselectivity and functional group tolerance, paved the way for the more sophisticated techniques used today. The development of named reactions like the Kröhnke and Bohlmann-Rahtz syntheses further expanded the toolbox for creating substituted pyridines and pyridones, providing more control over the substitution pattern. thieme-connect.com

Contemporary Strategies for the De Novo Synthesis of this compound and Analogues

Modern synthetic chemistry offers a variety of powerful tools for the efficient and regioselective synthesis of this compound and related structures. researchgate.net These methods can be broadly categorized into cross-coupling approaches, cyclization and condensation pathways, and the regioselective functionalization of pre-existing rings.

Cross-Coupling Approaches for Aryl-Pyridin-2-OL Framework Assembly

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a cornerstone of modern organic synthesis and are highly effective for constructing the 5-aryl-pyridin-2-ol scaffold. researchgate.netnih.gov This approach typically involves the reaction of a halogenated pyridin-2-ol derivative with an arylboronic acid or its ester.

A common strategy is the Suzuki-Miyaura coupling of a 5-halopyridin-2-ol with 4-fluorophenylboronic acid. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. rsc.orgfujifilm.com For instance, catalysts like Pd(PPh₃)₄ are frequently employed. mdpi.com The reactivity of the halogen atom (I > Br > Cl) plays a significant role in the reaction's efficiency.

| Reactants | Catalyst/Conditions | Product | Reference |

| 5-Bromopyridin-2-ol and 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | This compound | researchgate.net |

| 5-Iodopyridin-2-ol and 4-Fluorophenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂, Cs₂CO₃, Dioxane | This compound | mdpi.com |

Cyclization and Condensation Pathways to the Pyridin-2-OL Core

De novo synthesis through cyclization remains a vital strategy. These methods build the pyridin-2-ol ring from acyclic precursors, offering a high degree of flexibility in introducing substituents.

One prevalent method involves the condensation of enamines with active methylene (B1212753) compounds. For example, the reaction of an enaminone with malononitrile (B47326) can lead to a highly substituted pyridin-2(1H)-one. researchgate.net Another approach is the intramolecular cyclization of β-enamino ketones or amides, often promoted by a base. researchgate.net

The Vilsmeier-Haack reaction has also been adapted for the synthesis of pyridin-2(1H)-ones. This can involve the reaction of 1-acetyl-1-carbamoyl cyclopropanes, which undergo sequential ring-opening, haloformylation, and intramolecular nucleophilic cyclization. researchgate.net Three-component one-pot reactions have also been developed, for instance, reacting 1-acetyl-1-carbamoyl cyclopropanes, malononitrile, and a secondary amine to yield fully substituted pyridin-2(1H)-ones. rsc.org

| Precursors | Reagents/Conditions | Product Type | Reference |

| Enaminone and Malononitrile | Ethanol, Room Temperature | Substituted Pyridin-2(1H)-one | researchgate.net |

| 1-Acetyl-1-carbamoyl cyclopropane | Vilsmeier-Haack Reagents (e.g., POCl₃/DMF) | Halogenated Pyridin-2(1H)-one | researchgate.net |

| β-Keto amide and Vinamidinium salt | Base (e.g., Sodium methoxide) | 3-Acyl-5-arylpyridin-2-one | tandfonline.com |

Regioselective Functionalization of Precursor Molecules

This strategy involves the introduction of the 4-fluorophenyl group at the C5-position of a pre-formed pyridin-2-ol ring or a suitable precursor. C-H activation has emerged as a powerful tool for this purpose, allowing for the direct arylation of the pyridine ring. researchgate.net

Palladium-catalyzed C-H arylation can selectively introduce an aryl group at the 5-position of an N-protected 2-pyridone. researchgate.net The directing group on the nitrogen atom and the electronic properties of the pyridine ring influence the regioselectivity of this transformation.

Optimization of Reaction Parameters and Yields in this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

In Suzuki-Miyaura couplings, the ligand choice can significantly impact the catalytic activity. For instance, bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the coupling. The base is also crucial, with common choices including carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The solvent system, often a mixture of an organic solvent like dioxane or toluene (B28343) and water, is selected to ensure the solubility of both the organic and inorganic reagents.

For cyclization reactions, the choice of base and solvent is paramount. The reaction temperature and duration must be carefully controlled to prevent the formation of side products. In some cases, microwave irradiation has been shown to accelerate the reaction and improve yields. diva-portal.org

| Reaction Type | Key Parameters for Optimization | Potential Outcomes | Reference |

| Suzuki-Miyaura Coupling | Catalyst, ligand, base, solvent, temperature | Increased yield, reduced byproducts, improved regioselectivity | rsc.orgfujifilm.com |

| Cyclization | Base strength, solvent polarity, temperature, reaction time | Higher cyclization efficiency, control of regioselectivity | |

| C-H Activation | Directing group, catalyst, oxidant, solvent | Enhanced regioselectivity, improved reaction efficiency | researchgate.net |

Advanced Derivatization Strategies for this compound and Its Core Analogues

The this compound core is a versatile scaffold for further chemical modification, allowing for the synthesis of a diverse library of compounds. greyhoundchrom.com Derivatization can occur at several positions, including the nitrogen atom of the pyridone ring, the hydroxyl group, and the remaining C-H positions on the pyridine ring.

N-Alkylation and N-Arylation: The nitrogen atom of the pyridin-2-one tautomer can be alkylated or arylated using various electrophiles. Copper-catalyzed N-arylation with diaryliodonium salts provides a mild method for introducing aryl groups. organic-chemistry.org

O-Functionalization: The hydroxyl group of the pyridin-2-ol tautomer can undergo etherification or esterification to introduce a wide range of functional groups.

C-H Functionalization: Direct C-H functionalization of the pyridone ring allows for the introduction of substituents at other positions. For example, palladium-catalyzed oxidative olefination can introduce alkenyl groups at the C3 or C6 positions, with the regioselectivity often controlled by the protecting group on the nitrogen. researchgate.net

Further Cross-Coupling Reactions: If a halogen atom is present at another position on the pyridine ring, further cross-coupling reactions can be performed to introduce additional aryl or alkyl groups.

| Derivatization Strategy | Position | Reagents/Conditions | Product Type | Reference |

| N-Arylation | N1 | Diaryliodonium salts, Cu catalyst | N-Aryl-5-(4-fluorophenyl)pyridin-2-one | organic-chemistry.org |

| Oxidative Olefination | C3 or C6 | Alkenes, Pd catalyst, oxidant | Alkenyl-substituted this compound | researchgate.net |

| Halogenation | C3 or C6 | N-Halosuccinimide | Halo-5-(4-fluorophenyl)pyridin-2-ol | researchgate.net |

Advanced Spectroscopic Characterization and Elucidation of 5 4 Fluorophenyl Pyridin 2 Ol Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the connectivity and spatial arrangement of atoms in a molecule. msu.eduuobasrah.edu.iq For 5-(4-Fluorophenyl)pyridin-2-OL, both ¹H and ¹³C NMR are fundamental for structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine (B92270) and the fluorophenyl rings. The chemical shifts are influenced by the electronic environment of each proton. The protons on the pyridine ring are typically observed in the aromatic region, with their specific shifts dependent on the position relative to the nitrogen and hydroxyl groups. The protons on the 4-fluorophenyl group will appear as a characteristic set of multiplets due to fluorine-proton coupling. The hydroxyl proton (-OH) or amine proton (-NH) of the corresponding tautomer can exhibit a broad signal over a wide chemical shift range, often influenced by solvent and concentration due to hydrogen bonding and chemical exchange. msu.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show 11 distinct signals, corresponding to the 11 carbon atoms of the core structure. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JCF), a characteristic feature confirming the presence of the C-F bond. The carbon bearing the hydroxyl group (C2) in the pyridine ring is expected to be significantly deshielded. Two-dimensional NMR techniques, such as HSQC and HMBC, would be employed for unequivocal assignment of all proton and carbon signals by correlating connected nuclei. nih.gov

Conformational Analysis: The molecule's conformation is largely defined by the dihedral angle between the pyridine and the fluorophenyl rings. While NMR in solution provides an averaged picture, variations in chemical shifts or the use of Nuclear Overhauser Effect (NOE) experiments can offer insights into the preferred orientation of the rings in solution.

| Proton Assignment (Predicted) | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| Pyridine H3 | 6.6 - 6.8 | d | ~8-9 |

| Pyridine H4 | 7.2 - 7.4 | dd | ~8-9, ~2-3 |

| Pyridine H6 | 7.3 - 7.5 | d | ~2-3 |

| Fluorophenyl H2', H6' | 7.5 - 7.7 | t or dd | ~8-9 (H-H), ~5-6 (H-F) |

| Fluorophenyl H3', H5' | 7.1 - 7.3 | t | ~8-9 |

| OH/NH | 10.0 - 13.0 | br s | - |

| Carbon Assignment (Predicted) | Chemical Shift (δ, ppm) (Predicted) | ¹JCF (Hz) (Predicted) |

| C2 (Pyridine) | 160 - 165 | - |

| C3 (Pyridine) | 120 - 125 | - |

| C4 (Pyridine) | 138 - 142 | - |

| C5 (Pyridine) | 130 - 135 | - |

| C6 (Pyridine) | 115 - 120 | - |

| C1' (Fluorophenyl) | 133 - 137 | - |

| C2', C6' (Fluorophenyl) | 128 - 132 | ~20-25 |

| C3', C5' (Fluorophenyl) | 115 - 118 | ~20-25 |

| C4' (Fluorophenyl) | 161 - 164 | ~240-250 |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination of this compound

In this related structure, the fluorophenyl and 2-fluoropyridine (B1216828) rings are nearly planar, with a dihedral angle between them of 37.93 (5)°. nih.gov One could anticipate a similar arrangement for this compound. However, the presence of the hydroxyl group in place of the fluorine at the C2 position would introduce the capacity for strong intermolecular hydrogen bonding (O-H···N or O-H···O), which would likely dominate the crystal packing, potentially leading to different supramolecular assemblies such as chains or dimers. nih.gov The determination of the solid-state structure would also definitively establish which tautomer (the -ol or the -one form) exists in the crystal lattice.

| Crystallographic Parameter | Value for 2-Fluoro-5-(4-fluorophenyl)pyridine (B8690981) nih.gov |

| Molecular Formula | C₁₁H₇F₂N |

| Molecular Weight | 191.18 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 20.365 (2) |

| b (Å) | 3.8303 (3) |

| c (Å) | 11.4835 (14) |

| V (ų) | 895.74 (16) |

| Z | 4 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Tautomerism Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is invaluable for identifying functional groups and probing molecular structure. elixirpublishers.comresearchgate.netaps.org For this compound, these techniques are particularly useful for studying the potential keto-enol tautomerism between the pyridin-2-ol and the pyridin-2(1H)-one forms.

Functional Group Identification:

C-F Stretch: A strong absorption band, typically in the 1250-1100 cm⁻¹ region, is characteristic of the C-F stretching vibration. semanticscholar.org

Aromatic C-H Stretch: Signals above 3000 cm⁻¹ are indicative of the aromatic C-H stretching modes.

C=C and C=N Ring Stretching: The pyridine and phenyl rings will show a series of characteristic stretching vibrations in the 1600-1400 cm⁻¹ region. elixirpublishers.com

Tautomerism Studies: The equilibrium between the two tautomers can be investigated by monitoring key vibrational bands:

Pyridin-2-ol form: The presence of a broad O-H stretching band around 3400-3200 cm⁻¹ and a C-O stretching band near 1200 cm⁻¹ would support this tautomer.

Pyridin-2(1H)-one form: This tautomer would be characterized by a strong C=O (carbonyl) stretching vibration in the 1680-1650 cm⁻¹ region and an N-H stretching band around 3300-3100 cm⁻¹. nih.govelsevierpure.com

The dominant tautomer in a given state (solid or solution) can often be determined by the presence and relative intensity of these characteristic bands. elsevierpure.com

| Vibrational Mode (Predicted) | Tautomer | Approximate Wavenumber (cm⁻¹) |

| O-H stretch | Pyridin-2-ol | 3400-3200 (broad) |

| N-H stretch | Pyridin-2(1H)-one | 3300-3100 |

| Aromatic C-H stretch | Both | >3000 |

| C=O stretch | Pyridin-2(1H)-one | 1680-1650 |

| C=C/C=N ring stretch | Both | 1600-1400 |

| C-F stretch | Both | 1250-1100 |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a compound, which allows for the unambiguous confirmation of its elemental formula. mdpi.com For C₁₁H₈FNO, the calculated exact mass is 189.058992041 Da. lookchem.com HRMS provides this value with high accuracy, typically within a few parts per million (ppm), distinguishing it from other compounds with the same nominal mass.

Fragmentation Analysis: Electron ionization (EI) or tandem mass spectrometry (MS/MS) experiments reveal the fragmentation pattern of the molecule, which provides further structural confirmation. The molecular ion ([M]⁺•) would be observed, and subsequent fragmentation could proceed through several pathways:

Loss of CO: A common fragmentation for pyridones, leading to a fragment of [M-28]⁺•.

Cleavage of the inter-ring C-C bond: This would result in ions corresponding to the fluorophenyl cation ([C₆H₄F]⁺) and the pyridinol radical, or vice versa.

Loss of HCN: A characteristic fragmentation of pyridine rings, resulting in an [M-27]⁺• fragment.

| Ion/Fragment (Predicted) | m/z (Nominal) | Possible Identity |

| 189 | [C₁₁H₈FNO]⁺• | Molecular Ion |

| 161 | [C₁₀H₈FN]⁺• | [M-CO]⁺• |

| 162 | [C₁₀H₇FO]⁺• | [M-HCN]⁺• |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

| 94 | [C₅H₄NO]⁺ | Pyridinol cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. scielo.org.za The spectrum of this compound is expected to be dominated by π→π* transitions associated with the two aromatic rings (pyridine and fluorophenyl). The presence of heteroatoms (N, O) also allows for n→π* transitions, though these are typically weaker. nih.gov

The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the molecular structure and its environment. The conjugation between the two rings influences the energy of the electronic transitions. Furthermore, the two tautomeric forms, pyridin-2-ol and pyridin-2(1H)-one, possess different chromophoric systems and would therefore be expected to exhibit distinct UV-Vis spectra. elsevierpure.com For instance, the pyridone tautomer often shows a bathochromic (red) shift compared to the hydroxypyridine form. Studying the spectrum in different solvents and at various pH values can provide further evidence for the position of the tautomeric equilibrium.

| Electronic Transition (Predicted) | Typical Wavelength Range (nm) | Chromophore |

| π→π | 200 - 280 | Phenyl and Pyridine Rings |

| π→π (Conjugated System) | 280 - 350 | Biphenyl-like System |

| n→π* | >300 (weak) | N, O heteroatoms |

Computational Chemistry and Theoretical Modeling of 5 4 Fluorophenyl Pyridin 2 Ol

Quantum Chemical Calculations (DFT) of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. irjweb.comnih.gov By calculating the electronic structure, molecular orbitals, and various reactivity descriptors, a detailed understanding of the chemical behavior of 5-(4-fluorophenyl)pyridin-2-ol can be achieved. These calculations are typically performed using specific basis sets, such as B3LYP/6-311++G, to provide a balance between accuracy and computational cost. irjweb.com

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For molecules similar in structure to this compound, DFT calculations have been used to determine these energies. For example, in a related pyridine-based hydrazone, the HOMO and LUMO energy gap was calculated to be significant, indicating its stability. mdpi.com The distribution of these orbitals across the molecule identifies the likely sites for electrophilic and nucleophilic attack. ajchem-a.com

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative measures of reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO). ijarset.com

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO). ijarset.com

Electronegativity (χ): The tendency of a molecule to attract electrons. irjweb.com

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.comijarset.com

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity to react. Soft molecules have a small HOMO-LUMO gap. ijarset.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. irjweb.com

Table 1: Representative Global Reactivity Descriptors and their Significance

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. ijarset.com |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. ijarset.com |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to deformation of the electron cloud; related to stability. irjweb.com |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates higher reactivity. ijarset.com |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | Power of an atom or molecule to attract electrons. irjweb.com |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ is the chemical potential, -χ) | Measures the propensity of a species to accept electrons. irjweb.com |

This table is generated based on general principles of computational chemistry and may not represent specific calculated values for this compound.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

NBO analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals, providing a more intuitive chemical picture. uni-muenchen.de The interactions between these localized orbitals reveal charge transfer pathways and their energetic significance. mdpi.com For instance, the interaction between a lone pair (LP) orbital on an oxygen atom and an antibonding (σ*) orbital of an adjacent bond can indicate the presence of significant stabilizing delocalization.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations can reveal the conformational landscape of this compound, identifying its preferred shapes and how it might change its conformation in different environments. nih.gov Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). frontiersin.orgfrontiersin.org

RMSD measures the average distance between the atoms of the simulated molecule and a reference structure, providing information on the stability of the molecule's conformation over the simulation time. frontiersin.orgfrontiersin.org A stable RMSD value suggests that the molecule has reached an equilibrium state. RMSF, on the other hand, measures the flexibility of individual residues or atoms within the molecule. frontiersin.orgfrontiersin.org Higher RMSF values indicate regions of greater mobility. frontiersin.org Such simulations are crucial for understanding how the molecule might interact with biological targets, as its dynamic behavior can influence binding affinity and efficacy. frontiersin.orgfrontiersin.org

In Silico Screening and Ligand-Based Drug Design Approaches Leveraging the this compound Scaffold

The scaffold of this compound is a valuable starting point for drug discovery. In silico screening and ligand-based drug design are computational techniques that can be used to identify and optimize potential drug candidates based on this scaffold. researchgate.netacs.org

In silico screening involves computationally testing a large library of virtual compounds against a biological target to identify those with a high probability of binding. sci-hub.se This process can be accelerated by using a known active scaffold, like that of this compound, to search for structurally similar molecules with potentially improved properties. frontiersin.org

Ligand-based drug design, on the other hand, relies on the knowledge of molecules that are known to bind to a particular target. researchgate.net By analyzing the common structural features and properties of these known ligands, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. New molecules can then be designed or screened to fit this pharmacophore model, increasing the likelihood of finding potent and selective drug candidates. The this compound structure, with its hydrogen bonding capabilities and hydrophobic regions, provides a versatile framework for such design efforts.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) through Computational Methods

Computational methods, particularly DFT, can be used to predict the spectroscopic properties of this compound, including its Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra. niscpr.res.inuctm.edu These theoretical predictions are valuable for several reasons: they can aid in the interpretation of experimental spectra, help to confirm the structure of the synthesized compound, and provide insights into the electronic transitions and vibrational modes of the molecule. niscpr.res.inresearchgate.net

The theoretical calculation of NMR chemical shifts (¹H and ¹³C) is often performed using the Gauge-Including Atomic Orbital (GIAO) method. uctm.edu Comparing the calculated chemical shifts with experimental data can help to assign the signals in the NMR spectrum to specific atoms in the molecule. niscpr.res.in

Theoretical UV-Vis spectra are typically calculated using Time-Dependent DFT (TD-DFT). mdpi.com This method provides information about the electronic transitions between molecular orbitals, allowing for the prediction of the wavelength of maximum absorption (λmax). mdpi.com

The prediction of IR spectra involves calculating the vibrational frequencies of the molecule. uctm.edu By analyzing the different vibrational modes (stretching, bending, etc.), it is possible to assign the absorption bands in the experimental IR spectrum to specific functional groups within the this compound molecule. mdpi.com A good correlation between the theoretical and experimental spectroscopic data provides strong evidence for the proposed molecular structure. niscpr.res.in

Table 2: Computationally Predicted Spectroscopic Data for Similar Aromatic Compounds

| Spectroscopic Technique | Predicted Parameter | Typical Predicted Values for Aromatic Systems |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons typically appear in the range of 6.0-9.0 ppm. niscpr.res.in |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons typically appear in the range of 110-160 ppm. materialsciencejournal.org |

| UV-Vis | λmax | Electronic transitions in conjugated systems often occur in the 200-400 nm range. uctm.edu |

| IR | Vibrational Frequency (cm⁻¹) | C=C stretching in aromatic rings: ~1450-1600 cm⁻¹, C-H stretching: ~3000-3100 cm⁻¹, C-F stretching: ~1000-1400 cm⁻¹. mdpi.com |

This table provides general ranges for similar compounds and is for illustrative purposes. Specific values for this compound would require dedicated calculations.

Biological Target Engagement and Mechanistic Investigations of 5 4 Fluorophenyl Pyridin 2 Ol

Identification of Specific Biological Targets Interacting with 5-(4-Fluorophenyl)pyridin-2-OL (e.g., enzymes, receptors) in In Vitro Systems

No specific biological targets for this compound have been identified in the available literature. Studies on analogous compounds containing fluorophenyl and pyridinyl moieties have explored a range of targets. For instance, various pyridine (B92270) derivatives have been investigated for their antimicrobial and antiviral activities. Similarly, compounds with a 4-fluorophenyl group have been part of studies on potential p38 MAP kinase inhibitors and neurotensin (B549771) receptor type 2 modulators. However, direct evidence of this compound interacting with any specific enzyme or receptor is not documented in the provided search results.

Mechanistic Studies of Enzyme Inhibition or Activation by this compound at the Molecular Level

There are no mechanistic studies available that describe the inhibition or activation of any enzyme by this compound at the molecular level. Research on other pyridine-containing compounds has demonstrated enzyme inhibitory activity, such as the inhibition of lipoxygenase by certain 1,3,4-thiadiazole (B1197879) derivatives bearing a 2-pyridyl moiety. Furthermore, a dihydropyrazol-3-one derivative with a 4-fluorophenyl group has been evaluated as a p38 MAPK inhibitor. These examples highlight the potential for this class of compounds to interact with enzymes, but specific data for this compound is absent.

Receptor Binding and Modulatory Effects of this compound in Cell-Free Assays

Information regarding the receptor binding profile and modulatory effects of this compound in cell-free assays is not available in the public domain based on the conducted searches. While related structures have been investigated for their receptor interactions, such as the evaluation of a pyrazole (B372694) derivative for its affinity to the neurotensin receptor type 2, no such data exists for this compound.

Investigation of Cellular Pathway Modulation by this compound in Model Biological Systems (e.g., cell lines, without discussing efficacy)

No studies were found that investigate the modulation of cellular pathways by this compound in any model biological systems. While research on other substituted pyridine compounds has shown antiproliferative effects on various cancer cell lines, suggesting interference with cellular pathways, these findings cannot be directly attributed to this compound without specific experimental evidence.

Structure-Based Ligand Design Hypotheses for this compound and its Analogues

There are no published structure-based ligand design hypotheses specifically for this compound or its close analogues. The scientific literature contains examples of structure-activity relationship (SAR) studies for various classes of pyridine derivatives, which are instrumental in guiding the design of new compounds with desired biological activities. However, a specific design hypothesis for this compound is not available.

Data Tables

No experimental data was found for this compound to populate any data tables.

Structure Activity Relationship Sar Studies and Rational Design of 5 4 Fluorophenyl Pyridin 2 Ol Analogues

Systematic Substitution Effects on the Pyridine (B92270) Ring of 5-(4-Fluorophenyl)pyridin-2-OL and Their Influence on Target Interaction

Systematic substitutions on the pyridine ring of this compound analogues have been shown to significantly impact their biological activity. The pyridine moiety is a key structural feature, and alterations to its substituents can modulate interactions with biological targets.

In the context of 6-mercapto-N-phenyl-nicotinamides, which feature a pyridine core, various substitutions have been explored. acs.org For example, the introduction of a pyridinyl nitrogen was shown to decrease activity, highlighting the sensitivity of the target to changes in the pyridine ring's electronics and hydrogen bonding capacity. acs.org

The following table summarizes the effects of various substitutions on the pyridine ring of related heterocyclic compounds, offering a predictive framework for this compound analogues.

| Substitution Position | Substituent | Observed Effect on Activity | Reference |

| 6' on pyridylmethylamine | F | >32 (MIC90 µg/mL) | nih.gov |

| Pyridine Ring | Nitrogen (pyridinyl) | 14-fold reduction in activity | acs.org |

Exploration of Substituent Variation on the 4-Fluorophenyl Moiety of this compound

The 4-fluorophenyl group is a common motif in bioactive molecules, and its substitution pattern is a key determinant of activity. The fluorine atom, in particular, often plays a crucial role in enhancing binding affinity and improving metabolic stability.

In a series of S-substituted 6-mercapto-N-phenyl-nicotinamides, the 4-fluorophenyl-carboxamido moiety was identified as an important requirement for optimal inhibitory activity. acs.org This suggests that the electronic properties conferred by the fluorine atom are critical for target engagement. Further modifications to this group, such as replacing the fluorine with other substituents like carboxyl, tetrazolyl, or hydroxyl groups, led to significant changes in activity, with some replacements abrogating it entirely. acs.org

Studies on other scaffolds have also highlighted the importance of the 4-fluorophenyl group. For instance, in a series of pyrazolo[1,5-a]pyrimidin-7-amine (B181362) analogues, the presence of a 3-(4-fluoro)phenyl group was found to be a feature of the most effective compounds. nih.gov Similarly, research on 8-chloro-11-(4-fluorophenyl)-6,11-dihydro-5H-benzo nih.govderpharmachemica.comcyclohepta[1,2-b]pyridin-11-ol and its analogues indicated that substitutions on the phenyl ring significantly influenced their biological activities. derpharmachemica.com

The table below details the impact of various substituents on the phenyl ring of related compounds, providing insights into potential modifications for the 4-fluorophenyl moiety of this compound.

| Original Moiety | Substitution | Resulting Moiety | Effect on Activity | Reference |

| 4-fluorophenyl-carboxamido | Replacement with Carboxyl | Carboxyphenyl-carboxamido | Abrogated all activity | acs.org |

| 4-fluorophenyl-carboxamido | Replacement with Tetrazolyl | Tetrazolylphenyl-carboxamido | Abrogated all activity | acs.org |

| 4-fluorophenyl-carboxamido | Replacement with Trifluoromethoxy | 4-trifluoromethoxyphenyl-carboxamido | 7-fold reduction | acs.org |

| 4-fluorophenyl-carboxamido | Replacement with Hydroxyl | 4-hydroxyphenyl-carboxamido | 3-fold reduction | acs.org |

| Phenyl | 4-fluoro | 4-fluorophenyl | Optimal inhibitory activity | acs.org |

| Phenyl | 4-isopropyl | 4-isopropylphenyl | Marginal potency | derpharmachemica.com |

Bioisosteric Replacement Strategies Applied to the this compound Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the physicochemical properties of a lead compound while retaining or improving its biological activity. spirochem.com This approach involves substituting a functional group with another that has similar steric and electronic properties.

For the this compound scaffold, several bioisosteric replacements can be considered. The pyridine ring itself can be replaced with other heterocyclic systems. For example, in a series of p38α MAP kinase inhibitors, a benzimidazol-2-one (B1210169) was successfully used as a bioisostere for a pyridine ring. acs.org Saturated rings like piperidines have also been employed as replacements for phenyl groups, sometimes leading to improved potency. nih.gov

The 4-fluorophenyl moiety is also amenable to bioisosteric replacement. Saturated, C(sp3)-rich scaffolds such as bicyclo[1.1.1]pentanes (BCPs) and cubanes have been investigated as phenyl mimics. nih.govacs.org These three-dimensional structures can replicate the spatial arrangement of substituents on a phenyl ring while altering properties like solubility and metabolic stability. nih.gov For instance, a BCP analogue of a p38 kinase inhibitor showed a tenfold increase in solubility and reduced lipophilicity with comparable permeability. nih.gov

The hydroxyl group of the pyridin-2-ol tautomer could also be a target for bioisosteric replacement. Common replacements for a hydroxyl group include amines, thiols, and small alkyl groups, although the impact on activity would need to be empirically determined.

The following table presents potential bioisosteric replacements for different parts of the this compound scaffold based on successful applications in other drug discovery programs.

| Original Moiety | Potential Bioisostere | Rationale/Observed Effect | Reference |

| Pyridine | Benzimidazol-2-one | Effective isostere in p38α MAP kinase inhibitors. acs.org | acs.org |

| Phenyl | Piperidine | Potency-improved replacement in 60-75% of cases. nih.gov | nih.gov |

| Phenyl | Bicyclo[1.1.1]pentane (BCP) | Can improve solubility and reduce lipophilicity. nih.gov | nih.gov |

| Phenyl | Cubane | Can modulate metabolic and physicochemical properties. acs.org | acs.org |

Development of Pharmacophore Models for this compound-Based Ligands

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to bind to a specific biological target. pharmacophorejournal.commdpi.com These models typically include features such as hydrogen bond donors and acceptors, hydrophobic groups, aromatic rings, and charged centers. nih.gov

For this compound-based ligands, a pharmacophore model would likely incorporate:

An aromatic ring feature corresponding to the 4-fluorophenyl group.

A hydrophobic feature, also associated with the 4-fluorophenyl group.

A hydrogen bond donor and/or acceptor from the pyridin-2-ol moiety, which can exist in tautomeric forms (the -OH of the pyridinol and the N-H and C=O of the pyridinone).

The development of such a model can be ligand-based, using a set of known active compounds to derive a common feature hypothesis, or structure-based, if the three-dimensional structure of the target protein is available. mdpi.com Once validated, these pharmacophore models can be used for virtual screening of large compound libraries to identify novel molecules with the desired activity, for designing new analogues with improved properties, and for understanding structure-activity relationships. pharmacophorejournal.comwiley.com

A hypothetical pharmacophore model for a this compound-based ligand might include the features outlined in the table below.

| Pharmacophore Feature | Corresponding Structural Moiety | Potential Interaction |

| Aromatic Ring (R) | 4-Fluorophenyl | π-π stacking with aromatic residues in the binding pocket. |

| Hydrophobic Group (H) | 4-Fluorophenyl | Hydrophobic interactions with nonpolar residues. |

| Hydrogen Bond Donor (D) | Pyridin-2-ol (-OH) or Pyridinone (N-H) | Donation of a hydrogen bond to an acceptor group on the target. |

| Hydrogen Bond Acceptor (A) | Pyridin-2-ol (N) or Pyridinone (C=O) | Acceptance of a hydrogen bond from a donor group on the target. |

Rational Design Principles for Enhancing Target Selectivity and Affinity of this compound Derivatives

Rational drug design aims to create new molecules with improved therapeutic properties by understanding and leveraging the three-dimensional structure and binding mechanisms of the biological target. For this compound derivatives, several principles can be applied to enhance their selectivity and affinity.

Enhancing Affinity:

Optimizing Key Interactions: The 4-fluorophenyl group and the pyridin-2-ol moiety are likely key interaction points. Modifications that enhance these interactions, such as optimizing the electronics of the aromatic ring or the hydrogen bonding capacity of the pyridinol/pyridinone system, could increase affinity. For example, the fluorine atom on the phenyl ring is often crucial for potent activity. acs.org

Exploring Additional Binding Pockets: Introducing substituents that can occupy and form favorable interactions with adjacent pockets in the binding site can lead to significant gains in affinity.

Enhancing Selectivity:

Exploiting Structural Differences between Targets: If the target is part of a family of related proteins (e.g., kinases, G-protein coupled receptors), small differences in the amino acid composition of their binding sites can be exploited. Designing derivatives that specifically interact with non-conserved residues in the target of interest can impart selectivity.

Modulating Physicochemical Properties: Properties like lipophilicity and molecular shape can influence selectivity. For instance, replacing a planar phenyl ring with a three-dimensional scaffold like a bicyclo[1.1.1]pentane can alter the shape selectivity of the molecule and potentially reduce off-target effects. nih.gov

Bioisosteric Replacement: As discussed previously, replacing key functional groups with bioisosteres can fine-tune the electronic and steric properties of the molecule, leading to improved selectivity. spirochem.com

The following table outlines some rational design strategies and their potential outcomes for the optimization of this compound derivatives.

| Design Principle | Strategy | Potential Outcome | Reference |

| Enhance Affinity | Optimize electronics of the 4-fluorophenyl ring | Increased binding potency | acs.org |

| Enhance Affinity | Introduce substituents to access additional binding pockets | Increased affinity and potentially selectivity | nih.gov |

| Enhance Selectivity | Exploit non-conserved residues in the target binding site | Improved selectivity over related proteins | |

| Enhance Selectivity | Replace phenyl with a 3D scaffold (e.g., BCP) | Altered shape selectivity, potentially improved physicochemical properties | nih.gov |

| Modulate Properties | Bioisosteric replacement of the pyridine ring | Fine-tuned electronics and sterics, potentially improved selectivity | acs.org |

Advanced Analytical Methodologies for 5 4 Fluorophenyl Pyridin 2 Ol in Research Matrices

Chromatographic Techniques (HPLC, GC) Coupled with Mass Spectrometry for Purity Assessment and Quantitative Analysis in Research Samples

The purity assessment and quantitative analysis of 5-(4-Fluorophenyl)pyridin-2-OL in research samples are predominantly achieved through the use of sophisticated chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). uva.nlchemyx.com These methods offer high sensitivity, selectivity, and the ability to separate the target compound from complex matrices. chemyx.comamericanpharmaceuticalreview.com

HPLC is a cornerstone for the analysis of non-volatile or thermally labile compounds like this compound. chemyx.com The separation is typically performed on a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. americanpharmaceuticalreview.comresearchgate.net The composition of the mobile phase can be optimized through gradient elution to achieve optimal separation from impurities. americanpharmaceuticalreview.com UV detection is commonly employed for quantification, with the detection wavelength selected based on the compound's UV-Vis absorption spectrum. researchgate.netrsc.org For enhanced specificity and sensitivity, HPLC systems are frequently coupled with mass spectrometry (LC-MS). uva.nl This combination allows for the precise determination of the mass-to-charge ratio (m/z) of the analyte, confirming its identity and enabling quantification even at very low concentrations. chemyx.com

Gas chromatography is another powerful technique, particularly for volatile and thermally stable derivatives of the compound. While direct analysis of this compound by GC might be challenging due to its polarity and potential for thermal degradation, derivatization can be employed to increase its volatility. When coupled with a mass spectrometer (GC-MS), it provides excellent separation efficiency and definitive structural information, making it a valuable tool for identifying and quantifying trace-level impurities. uva.nl

The combination of these chromatographic methods with mass spectrometry is the gold standard for purity assessment, allowing for the detection and identification of process-related impurities and degradation products. uva.nlamericanpharmaceuticalreview.com Method validation according to established guidelines ensures the reliability, accuracy, and precision of the analytical results. researchgate.net

Table 1: Typical HPLC Parameters for Analysis of Related Pyridine (B92270) Derivatives

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) | americanpharmaceuticalreview.comresearchgate.net |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., phosphate (B84403) buffer) | researchgate.net |

| Elution | Isocratic or Gradient | americanpharmaceuticalreview.comresearchgate.net |

| Flow Rate | 0.2 - 1.0 mL/min | researchgate.netrsc.org |

| Detection | UV-Vis (e.g., 214 nm, 254 nm) or Mass Spectrometry | researchgate.netrsc.org |

| Column Temperature | Ambient or controlled (e.g., 30°C) | americanpharmaceuticalreview.comresearchgate.net |

Electrochemical Methods for Sensitive Detection and Redox Behavior Studies

Electrochemical methods offer a sensitive and often simpler alternative for the detection and study of the redox behavior of this compound. mdpi.com These techniques are based on the principle of measuring the current or potential changes at an electrode surface resulting from the oxidation or reduction of the analyte. mdpi.comresearchgate.net

Cyclic Voltammetry (CV) is a key technique used to investigate the redox properties of electroactive compounds. mdpi.com By scanning the potential of a working electrode (e.g., glassy carbon) and measuring the resulting current, CV can provide information on the oxidation and reduction potentials of this compound. researchgate.netmdpi.com This data is crucial for understanding its electron transfer mechanisms and potential involvement in redox processes within biological or chemical systems. The shape of the voltammogram can also reveal the reversibility of the redox reactions. researchgate.net

For quantitative analysis, more sensitive techniques like stripping voltammetry can be employed. mdpi.com These methods involve a pre-concentration step where the analyte is accumulated onto the electrode surface before the potential is scanned, leading to significantly lower detection limits. mdpi.com The choice of electrode material and its potential modification with various materials like nanomaterials or polymers can further enhance the sensitivity and selectivity of the detection. mdpi.comresearchgate.net

Electrochemical impedance spectroscopy (EIS) is another powerful tool that measures the impedance of the electrode-electrolyte interface, providing insights into the charge transfer processes and interactions of the compound at the electrode surface. mdpi.com

Table 2: Key Electrochemical Parameters for Studying Redox-Active Compounds

| Parameter | Description | Relevance | Reference |

| Oxidation Potential (Epa) | The potential at which the compound is oxidized. | Indicates the ease of electron removal. | mdpi.comnist.gov |

| Reduction Potential (Epc) | The potential at which the compound is reduced. | Indicates the ease of electron acceptance. | nist.govacs.org |

| Half-wave Potential (E1/2) | The average of the oxidation and reduction peak potentials for a reversible system. | A characteristic thermodynamic property of the redox couple. | mdpi.com |

| Peak Current (Ip) | The magnitude of the current at the peak potential. | Proportional to the concentration of the analyte. | researchgate.net |

Spectrophotometric and Fluorometric Assays for Monitoring this compound in Biological Assays

Spectrophotometric and fluorometric assays provide valuable tools for monitoring this compound in various biological assays, offering simplicity, speed, and high sensitivity. nih.govbiocompare.com These methods are based on the compound's intrinsic ability to absorb and/or emit light, or on its reaction with specific reagents to produce a chromogenic or fluorogenic product. nih.govacs.org

UV-Visible spectrophotometry measures the absorbance of light by the compound at specific wavelengths. researchgate.netsciepub.com The absorption spectrum of this compound can be used to determine its concentration in a solution using the Beer-Lambert law. This technique is straightforward and widely accessible, making it suitable for routine quantification. biocompare.com However, its selectivity can be limited in complex biological matrices where other components may also absorb light at similar wavelengths. biocompare.com

Fluorometric assays, on the other hand, offer significantly higher sensitivity and selectivity. biocompare.comsciepub.com These assays measure the fluorescence emitted by the compound upon excitation at a specific wavelength. mdpi.com The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte, allowing for the detection of very low concentrations. nih.gov The pyridin-2-ol scaffold is known to exhibit interesting photophysical properties, and the presence of the fluorophenyl group can further influence its fluorescence characteristics. thegoodscentscompany.com The sensitivity of fluorescence spectroscopy makes it particularly useful for monitoring the compound's interactions with biological macromolecules, such as proteins, where changes in the fluorescence signal can indicate binding events. sciepub.comthegoodscentscompany.com

In some cases, derivatization reactions can be employed to enhance the spectrophotometric or fluorometric signal. nih.govacs.org For instance, the compound could be reacted with a specific reagent to yield a product with a strong and distinct color or fluorescence, thereby improving the assay's performance. nih.govacs.org The choice between spectrophotometric and fluorometric assays depends on the required sensitivity, the complexity of the sample matrix, and the specific goals of the biological assay. biocompare.com

Table 3: Comparison of Spectrophotometric and Fluorometric Techniques

| Feature | Spectrophotometry | Fluorometry | Reference |

| Principle | Measures light absorption | Measures light emission | biocompare.comsciepub.com |

| Sensitivity | Moderate | High to very high | nih.govbiocompare.com |

| Selectivity | Can be limited by interfering substances | Generally higher due to specific excitation and emission wavelengths | biocompare.com |

| Instrumentation | UV-Vis Spectrophotometer | Spectrofluorometer | nih.govsciepub.com |

| Common Applications | Routine quantification, purity checks | Trace analysis, binding studies, high-throughput screening | biocompare.comresearchgate.net |

Emerging Applications and Research Utility of 5 4 Fluorophenyl Pyridin 2 Ol

5-(4-Fluorophenyl)pyridin-2-OL as a Chemical Probe for Fundamental Biological Research

Chemical probes are small molecules used to study and manipulate biological systems, such as proteins and their functions. mq.edu.au The design of these probes often involves incorporating a binding group, a reporter tag, and a linker. mq.edu.au The this compound scaffold is a valuable starting point for creating such probes. Its structure, featuring a pyridine (B92270) ring and a fluorophenyl group, allows for interactions with biological targets through hydrogen bonding and hydrophobic interactions.

The fluorine atom is particularly significant as it can enhance binding affinity to target proteins. Furthermore, the presence of fluorine provides a valuable tool for nuclear magnetic resonance (NMR) spectroscopy. researchgate.net ¹⁹F NMR is a powerful technique used to study molecular interactions in biological systems, and the fluorine atom in this compound can serve as a sensitive probe to monitor binding events and conformational changes in proteins. researchgate.netnih.gov This makes the compound and its derivatives useful for identifying and characterizing the binding sites of proteins, elucidating enzyme mechanisms, and studying protein-protein interactions. mq.edu.au

Utilization of the this compound Scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Identification

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in pharmaceutical research for identifying lead compounds for drug development. wikipedia.orgopenaccessjournals.com This approach begins by screening libraries of small, low-molecular-weight compounds, known as fragments, for weak binding to a biological target. nih.govopenaccessjournals.com These initial hits are then optimized and grown into more potent and selective drug candidates. nih.govopenaccessjournals.com

The this compound scaffold is well-suited for FBDD due to its low molecular weight and structural features that allow for diverse interactions. wikipedia.org The pyridine and fluorophenyl groups provide opportunities for establishing key binding interactions with a target protein. The general process of FBDD involves several key steps:

Fragment Library Screening: A library of fragments, including scaffolds like this compound, is screened against a target protein using biophysical techniques such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance. openaccessjournals.comfrontiersin.org

Hit Identification: Fragments that bind to the target, even with low affinity, are identified as "hits." nih.gov

Fragment Evolution: The identified fragment hits are then elaborated through various strategies to improve their binding affinity and selectivity. These strategies include:

Fragment Growing: Extending the fragment by adding new chemical groups to interact with adjacent pockets on the protein surface. nih.gov

Fragment Linking: Connecting two or more fragments that bind to different sites on the protein. frontiersin.org

Fragment Merging: Combining the features of overlapping fragments into a single, more potent molecule. frontiersin.orgnih.gov

The this compound core can be systematically modified at different positions to explore the structure-activity relationship (SAR) and optimize binding. For instance, the pyridine nitrogen, the hydroxyl group, and various positions on both the pyridine and phenyl rings can be functionalized to enhance interactions with the target.

Table 1: Key Techniques in Fragment-Based Drug Discovery

| Technique | Description |

|---|---|

| X-ray Crystallography | Provides high-resolution structural information of the fragment bound to the target protein, guiding the optimization process. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the binding of fragments to the target protein and can provide information about the binding site. frontiersin.org |

| Surface Plasmon Resonance (SPR) | A sensitive technique for measuring the binding affinity and kinetics of fragment-target interactions. frontiersin.org |

Potential for this compound Derivatives in Materials Science Research (e.g., optoelectronics, functional polymers)

While direct applications of this compound in materials science are not extensively documented, its structural motifs are found in compounds with interesting optoelectronic properties. Pyridine and its derivatives are common components in materials for organic light-emitting diodes (OLEDs), solar cells, and sensors.

The development of novel materials often involves the synthesis and characterization of derivatives of a core scaffold. For instance, iridium(III) complexes containing substituted pyridine ligands have been investigated for their phosphorescent properties, which are crucial for efficient OLEDs. acs.org The synthesis of such complexes often involves the preparation of ligands derived from functionalized pyridines.

The this compound scaffold could potentially be used to create new ligands for metal complexes with tailored electronic and photophysical properties. The fluorine substituent can influence the electronic properties of the molecule, which in turn can affect the performance of the resulting material. Research in this area would involve synthesizing derivatives of this compound and incorporating them into larger molecular structures or polymers to evaluate their potential in applications like:

Organic Light-Emitting Diodes (OLEDs): As components of emissive or charge-transporting layers.

Functional Polymers: Where the pyridinol unit could introduce specific properties like metal-ion sensing or catalytic activity.

Nonlinear Optical (NLO) Materials: The polarizable π-system of the pyridyl and phenyl rings could be exploited for NLO applications.

Applications in Organic Synthesis as a Building Block for Complex Molecules

The this compound molecule is a versatile building block in organic synthesis, providing a scaffold that can be elaborated into more complex molecular architectures. The presence of multiple reactive sites—the hydroxyl group, the pyridine nitrogen, and the aromatic rings—allows for a variety of chemical transformations.

The pyridine ring itself is a common structural unit in a vast array of pharmaceuticals, agrochemicals, and functional materials. acs.org The ability to introduce substituents at specific positions is crucial for developing new compounds with desired properties. The this compound scaffold can participate in various reactions, including:

Cross-Coupling Reactions: The hydroxyl group can be converted into a triflate or halide, which can then participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. acs.org

Nucleophilic and Electrophilic Aromatic Substitution: The pyridine and phenyl rings can undergo substitution reactions to introduce additional functional groups.

N-alkylation or N-arylation: The pyridine nitrogen can be alkylated or arylated to create pyridinium (B92312) salts, which are precursors to other heterocyclic systems. rsc.org

Condensation Reactions: The hydroxyl group can participate in condensation reactions to form ethers or esters.

The synthesis of complex molecules often relies on the availability of functionalized building blocks. The this compound scaffold, with its specific substitution pattern, offers a starting point for the synthesis of targeted molecules in medicinal chemistry and materials science. For example, it could be a precursor for the synthesis of novel kinase inhibitors, a class of drugs that often contains a substituted pyridine core.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Iridium(III) complexes |

Future Research Directions and Unexplored Avenues for 5 4 Fluorophenyl Pyridin 2 Ol

Exploration of Novel and Sustainable Synthetic Pathways to 5-(4-Fluorophenyl)pyridin-2-OL Analogues

The development of environmentally benign and efficient synthetic methodologies is paramount for the future exploration of this compound analogues. Current research emphasizes a shift away from traditional, often harsh, condensation reactions towards greener, more sustainable alternatives. researchgate.net Future synthetic strategies will likely focus on multicomponent reactions, the use of green catalysts, and eco-friendly solvents. nih.gov

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been recognized as a green chemistry tool that can significantly shorten reaction times, reduce side reactions, and improve yields, offering an efficient pathway to novel pyridine (B92270) derivatives. acs.org

Ultrasonic-Assisted Synthesis: The use of ultrasonic irradiation, often in aqueous media, provides a green and efficient method for synthesizing pyridine derivatives, as demonstrated with catalysts like Fe3O4@g–C3N4–SO3H. rsc.org

Magnetically Recoverable Catalysts: The design and application of magnetic nanoparticle-based catalysts (e.g., CoFe2O4@SiO2–SO3H) facilitate easy separation and recycling, aligning with the principles of sustainable chemistry for the synthesis of polysubstituted pyridines. rsc.org

Transition-Metal-Catalyzed Cross-Coupling: Advanced cross-coupling procedures, such as the Suzuki-Miyaura reaction, will continue to be refined for the efficient construction of the C5-aryl bond. nih.govnih.gov The development of new ligand systems, like the 2-pyridone ligands that accelerate palladium-catalyzed C-H functionalizations, will enable late-stage modifications of complex molecules under milder conditions. drugdiscoverytrends.com A reported synthesis for the related 2-fluoro-5-(4-fluorophenyl)pyridine (B8690981) utilizes a Suzuki coupling with Pd(PPh3)4, showcasing a viable route for creating the core structure. nih.gov

A comparison of traditional versus emerging green synthetic protocols highlights the potential for improvement in efficiency and environmental impact.

| Synthetic Approach | Typical Conditions | Advantages | Challenges | Relevant Research |

| Traditional Condensation | High temperatures, harsh reagents | Well-established | Low yields, by-products, harsh conditions | researchgate.net |

| Microwave-Assisted Synthesis | Microwave irradiation, often solvent-free | Short reaction times, high yields, pure products | Specialized equipment required | acs.orgrsc.org |

| Ultrasonic-Assisted Synthesis | Ultrasonic irradiation, aqueous media | Energy efficiency, improved reaction rates | Scalability can be a concern | nih.govrsc.org |

| Catalytic Cross-Coupling | Transition metals (e.g., Pd), ligands, base | High functional group tolerance, precise bond formation | Catalyst cost and removal, ligand sensitivity | nih.govdrugdiscoverytrends.comnih.gov |

These innovative synthetic approaches will not only make the core structure more accessible but also facilitate the creation of diverse analogue libraries for extensive screening and property optimization. nih.gov

Deeper Computational Insights into Reactivity Profiles and Complex Biological Interactions

Computational chemistry offers powerful tools to predict and understand the behavior of this compound at a molecular level. Future research will increasingly leverage sophisticated computational methods to provide deeper insights into its electronic structure, reactivity, and interactions with biological macromolecules.

Tautomerism and Reactivity: The pyridin-2-ol scaffold exists in equilibrium with its pyridin-2-one tautomer, with the latter form generally favored under physiological conditions. frontiersin.org Quantum-chemical calculations, such as Density Functional Theory (DFT), are crucial for studying this tautomeric equilibrium and how it is influenced by factors like solvent, temperature, and molecular packing in a crystal lattice. acs.orgnih.gov DFT studies can elucidate the stability of different tautomers, which is critical as tautomerism affects hydrogen bonding patterns and, consequently, biological activity. researchgate.net

Predicting Reaction Mechanisms: Computational models can map out potential energy surfaces for reactions, such as the palladium-catalyzed Heck reaction, providing a detailed understanding of the mechanism, reactivity, and selectivity. pkusz.edu.cn This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Molecular Docking and Dynamics: To understand its biological potential, molecular docking studies can predict the binding modes of this compound and its analogues within the active sites of target proteins. researchgate.net These studies help in rationalizing structure-activity relationships (SAR) and guiding the design of more potent and selective inhibitors. For instance, DFT and molecular docking have been used to investigate the interaction of similar pyridine derivatives with various biological targets, correlating computational properties like HOMO-LUMO gaps and molecular electrostatic potential with observed biological activity. bohrium.com

| Computational Method | Application Area | Key Insights | Relevant Research |

| Density Functional Theory (DFT) | Tautomer stability, electronic properties, reaction mechanisms | Energy differences between tautomers, charge distribution, reaction energy barriers | acs.orgresearchgate.netbohrium.com |

| Ab Initio Calculations | Electronic energy levels, molecular packing effects | Influence of dimerization and crystal packing on tautomer populations | acs.orgfigshare.com |

| Molecular Docking | Ligand-protein interactions | Prediction of binding modes, identification of key interactions (e.g., H-bonds) | researchgate.netirb.hr |

| Quantum Theory of Atoms in Molecules (QTAIM) | Hydrogen bond characterization | Strength and nature of intra- and intermolecular hydrogen bonds | nih.gov |

By integrating these computational approaches, researchers can build robust models that predict the physicochemical properties and biological activities of novel analogues before their synthesis, accelerating the discovery process.

Identification of Unconventional Biological Targets through Advanced Phenotypic Screening

While target-based screening has been a cornerstone of drug discovery, phenotypic screening has seen a resurgence of interest due to its ability to identify compounds that modulate complex biological pathways in a disease-relevant context, often without prior knowledge of the molecular target. sygnaturediscovery.comgardp.org This approach is particularly valuable for identifying first-in-class molecules with novel mechanisms of action. sygnaturediscovery.com

For this compound and its analogues, future research should employ advanced phenotypic screening campaigns to uncover unconventional biological targets.

High-Content Screening (HCS): Utilizing automated microscopy and image analysis, HCS allows for the multiparametric analysis of cellular events. A library of this compound analogues could be screened to identify compounds that induce specific cellular phenotypes, such as changes in morphology, protein localization, or organelle function.

Chemoproteomics and Activity-Based Protein Profiling (ABPP): Following a phenotypic "hit," chemoproteomic approaches can be used for target deconvolution. For example, an electrophilic fragment library was used in a phenotypic screen against S. aureus, leading to the identification of FabH as the molecular target through subsequent proteomic analysis. nih.gov This integrated approach could be applied to reactive analogues of this compound.

Designing Focused Libraries: Phenotypic screening libraries can be designed to maximize chemical diversity while maintaining drug-like physicochemical properties. enamine.net A specialized library based on the 5-aryl-pyridin-2-ol scaffold could be built and screened across a wide array of disease models (e.g., cancer, inflammation, infectious diseases) to identify novel bioactivities. This approach has proven successful in identifying hits for challenging diseases like Chagas Disease. nih.gov

The key advantage of phenotypic screening is that it ensures hits are active in a cellular context, possessing the necessary permeability and stability, which are often major hurdles in target-based approaches. sygnaturediscovery.com

Design of Next-Generation this compound-Based Ligands with Enhanced Molecular Properties

The this compound scaffold is an excellent starting point for medicinal chemistry optimization. vulcanchem.com Its structure allows for derivatization at multiple positions, enabling fine-tuning of its physicochemical and pharmacological properties. nih.gov Future design strategies will focus on creating next-generation ligands with enhanced potency, selectivity, and drug-like characteristics.

Scaffold Hopping and Bioisosteric Replacement: The pyridinone core can serve as a bioisostere for other chemical groups. For instance, replacing a phenyl ring with a pyridinone was shown to improve properties by introducing a hydrogen bond acceptor, leading to enhanced potency and solubility in a series of IDH1 inhibitors. frontiersin.orgnih.gov

Structure-Activity Relationship (SAR) Elucidation: Systematic modification of the scaffold is essential. For example, in bedaquiline (B32110) analogues, substitution at the C5-position of the pyridine ring with various aryl groups was explored, with the 4-fluorophenyl derivative showing potent activity. nih.gov Similarly, introducing substituents on the pyridine ring of nitronyl nitroxide ligands was found to significantly alter their coordination chemistry and magnetic properties. acs.org The fluorine atom itself is a key feature, as its presence can enhance binding affinity and modulate metabolic stability.

Improving Physicochemical Properties: The pyridinone scaffold can be manipulated to adjust polarity, lipophilicity, and hydrogen bonding capabilities. frontiersin.org For example, modifications to hydroxypyridinone structures have been shown to enhance their selectivity and efficacy as iron chelators by altering the proton affinity of the chelating groups. rsc.org The introduction of fluorine-containing groups can also be used to adjust pKa and selectivity. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-Fluorophenyl)pyridin-2-OL, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling fluorophenyl precursors with pyridin-2-ol derivatives under Suzuki-Miyaura or Ullmann cross-coupling conditions. Catalysts like Pd(PPh₃)₄ and ligands such as SPhos are used in anhydrous solvents (e.g., DMF or THF) at 80–110°C . Purification via column chromatography with gradients of ethyl acetate/hexane ensures high purity. Reaction optimization should track yield variations with temperature, catalyst loading, and solvent polarity.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.5 ppm for pyridine and fluorophenyl rings) and hydroxyl protons (broad signal at δ 10–12 ppm). Fluorine coupling splits peaks in the aromatic region .

- IR : Detect O–H stretching (~3200 cm⁻¹) and C–F vibrations (~1220 cm⁻¹) .

- MS : Molecular ion peak (m/z ~215 for C₁₁H₈FNO) and fragmentation patterns validate the molecular formula .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers under inert gas (N₂/Ar). Toxicity data are limited, so treat it as a potential irritant. Follow spill protocols with inert absorbents (e.g., vermiculite) and avoid aqueous discharge .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodology :

- DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for substitution reactions .

- Docking : Use AutoDock Vina to model binding affinities with target proteins (e.g., kinases). Hydroxyl and fluorine groups form hydrogen bonds and hydrophobic interactions, which correlate with activity in related compounds .

Q. What strategies resolve contradictions in crystallographic data for fluorophenyl-pyridine derivatives?

- Methodology : For ambiguous electron density maps (e.g., disordered fluorine atoms), employ twin refinement in SHELXL or SIR96. High-resolution data (≤1.0 Å) and restraints on bond lengths/angles improve model accuracy. Compare derived torsion angles with Cambridge Structural Database entries to validate geometric parameters .

Q. How does the fluorophenyl substituent influence the compound’s photophysical properties compared to non-fluorinated analogs?

- Methodology : Conduct UV-Vis and fluorescence spectroscopy in solvents of varying polarity. Fluorine’s electron-withdrawing effect red-shifts absorption maxima (λₐᵦₛ ~270–290 nm) and enhances quantum yield by reducing non-radiative decay. Compare with phenyl or chlorophenyl analogs to isolate electronic effects .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Methodology : Transition from batch to flow chemistry with immobilized catalysts (e.g., Pd/C) to control exothermic reactions. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) and optimize asymmetric induction using chiral auxiliaries like Evans’ oxazolidinones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.